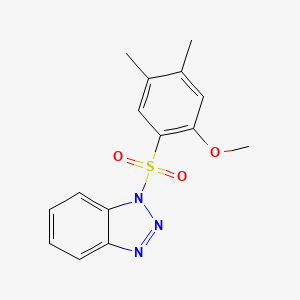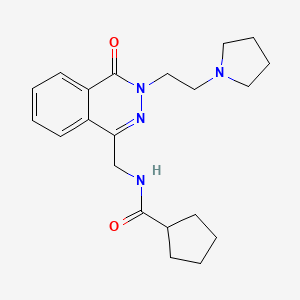
2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that belongs to the class of acetamides It features a phenyl ring substituted with an ethoxy group and an imidazole ring substituted with a methyl group, both connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:
Preparation of 4-ethoxyphenylacetic acid: This can be achieved by the ethylation of phenol followed by oxidation.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling with 2-(2-methyl-1H-imidazol-1-yl)ethanamine: The activated acid chloride is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethanamine to form the desired acetamide.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding phenol derivative.
Reduction: The imidazole ring can be reduced to form a more saturated heterocycle.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-ethoxyphenol
Reduction: 2-(2-methyl-1H-imidazol-1-yl)ethanamine
Substitution: Various substituted acetamides
科学的研究の応用
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
作用機序
The mechanism by which 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenyl ring can interact with various enzymes and receptors, while the imidazole ring can chelate metal ions, affecting biological pathways.
類似化合物との比較
2-(4-ethoxyphenyl)acetamide: Similar structure but lacks the imidazole ring.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide: Similar structure but lacks the ethoxy group on the phenyl ring.
Uniqueness: The presence of both the ethoxy group and the imidazole ring in this compound makes it unique compared to its analogs
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-21-15-6-4-14(5-7-15)12-16(20)18-9-11-19-10-8-17-13(19)2/h4-8,10H,3,9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKHAJLDAPHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2945817.png)
![N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2945818.png)
![2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2945819.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2945820.png)
![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2945821.png)


![7-cyclohexyl-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)

![ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2945832.png)

![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)

